Home > Products > Screening Compounds P17270 > 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one
6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one - 1933672-03-7

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one

Catalog Number: EVT-1781450
CAS Number: 1933672-03-7
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-2-aryl-4,5-dihydropyridazin-3(2H)-one Derivatives

Compound Description: This broad class of compounds shares the core dihydropyridazin-3(2H)-one structure with the target compound. They are characterized by a methyl group at the 6-position and an aryl group at the 2-position. The specific derivatives discussed in the provided research [] were synthesized using a variety of phenylhydrazines with different substituents, exploring the impact of these changes on reactivity and yield.

Relevance: These derivatives are structurally similar to 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one due to the shared 6-methyl-2,3-dihydropyridazin-3-one core structure. The key difference lies in the substituent at the 2-position, where the target compound has a cyclobutyl group instead of the aryl groups present in these derivatives. This comparison highlights the structural diversity possible within this class of compounds and its potential impact on biological activity. The presence of a cyclic substituent in the target compound could lead to altered physicochemical properties and interactions with biological targets compared to the aryl-substituted derivatives.

6-(Substituted Aryl)-4-methyl-2,3-dihydropyridazin-3-ones

Compound Description: This family of compounds is characterized by a methyl group at the 4-position and various substituted aryl groups at the 6-position of the dihydropyridazin-3-one scaffold. These compounds were synthesized and evaluated for their hypotensive activity in normotensive rats [].

Relevance: These derivatives are structurally related to 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one through the shared dihydropyridazin-3-one core. They differ in the position of the methyl substituent (4-position vs. 5-position) and the nature of the substituent at the 6-position (substituted aryl groups vs. cyclobutyl). The variation in substituent positions emphasizes the importance of regioisomerism in influencing biological activities. Additionally, comparing the pharmacological effects of these aryl-substituted derivatives with the cyclobutyl-substituted target compound could provide valuable insights into structure-activity relationships.

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (OR-1855)

Compound Description: OR-1855 is a metabolite of the heart-failure drug levosimendan [, ]. This compound possesses a chiral center and exhibits vasodilatory effects, attributed to its rapid conversion to another levosimendan metabolite, OR-1896 [].

Relevance: OR-1855 shares the 5-methyl-2,3-dihydropyridazin-3(2H)-one moiety with 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one. The critical difference lies in the 6-position substituent, with OR-1855 featuring a (R)-4-aminophenyl group and the target compound having a cyclobutyl group. This comparison underscores the impact of substituent variations on both the pharmacological activity and metabolic fate of dihydropyridazin-3-one derivatives. Investigating the potential cardiovascular effects of the target compound in light of OR-1855's vasodilatory properties could be a promising area of research. ,

1,4-Bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene Analogues

Compound Description: This group consists of bis(azinone) compounds featuring two 3-oxo-2,3-dihydropyridazin-6-yl units linked by a 1,4-phenylene spacer. These compounds were synthesized and shown to act as potent phosphodiesterase III (PDE III) inhibitors and inodilators []. The most potent derivative within this series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one, which demonstrated significant inotropic and vasodilator effects.

Relevance: While these compounds are structurally distinct from 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one, they share the common pharmacophore of a dihydropyridazin-3-one ring. The presence of a second dihydropyridazinone ring and a phenyl linker in these analogues emphasizes the potential for developing compounds with enhanced potency and selectivity by modifying and extending the core structure. Examining whether the target compound, with its single dihydropyridazinone ring and cyclobutyl substituent, exhibits any PDE III inhibitory or inodilator activity could reveal valuable information about the structure-activity relationships within this class of compounds.

Overview

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is a chemical compound belonging to the class of pyridazinones, which are known for their diverse biological activities. This compound is characterized by its unique structure that includes a cyclobutyl group and a dihydropyridazine moiety, which contribute to its potential pharmacological properties.

Source

This compound has been referenced in various scientific literature, including patents and research articles focused on its synthesis and biological applications. Notably, it has been studied for its role in modulating immune responses and potential therapeutic effects against inflammatory diseases .

Classification

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one can be classified under:

  • Chemical Class: Pyridazinones
  • Substituents: Cyclobutyl and methyl groups
  • Functional Groups: Ketone and amine derivatives
Synthesis Analysis

Methods

The synthesis of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: Utilizing cyclobutyl derivatives with appropriate precursors to form the pyridazine ring.
  2. Condensation Reactions: Combining various carbonyl compounds with hydrazines or hydrazones to achieve the desired dihydropyridazine structure.

Technical Details

The synthesis may involve the following steps:

  • Formation of the cyclobutyl substituent through alkylation or cyclization of suitable precursors.
  • Reaction with hydrazine derivatives to form the pyridazine ring.
  • Subsequent functionalization to introduce the methyl group at the 5-position.
Molecular Structure Analysis

Structure

The molecular formula of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is C_{10}H_{12}N_{2}O. The compound features:

  • A dihydropyridazine core
  • A cyclobutyl ring attached at one position
  • A methyl group at the 5-position of the pyridazine ring

Data

Key structural data include:

  • Molecular Weight: Approximately 176.22 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.
Chemical Reactions Analysis

Reactions

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks.
  2. Oxidation: The ketone functionality can undergo oxidation under certain conditions.

Technical Details

The reactivity of this compound can be exploited in medicinal chemistry for developing new therapeutic agents targeting specific biological pathways.

Mechanism of Action

Process

The mechanism of action for 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with biological targets such as receptors or enzymes involved in inflammatory pathways.

Data

Research indicates that compounds in this class may inhibit specific signaling pathways related to immune responses, particularly through modulation of interleukin signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Can undergo typical reactions associated with ketones and nitrogen-containing heterocycles.
Applications

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for anti-inflammatory drugs targeting autoimmune diseases.
  2. Research Tools: Useful in studying receptor interactions and signal transduction pathways related to immune responses .
Introduction to Pyridazinone Scaffolds in Medicinal Chemistry

The pyridazinone scaffold represents a privileged heterocyclic system in drug design, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functionality. This core structure exhibits distinctive physicochemical properties that confer significant advantages in molecular recognition and drug-target interactions. The high dipole moment (~4.22 D) inherent to the pyridazinone ring promotes dipole-dipole interactions with biological targets, while the presence of multiple hydrogen bond acceptors (N1, N2, and carbonyl oxygen) and donors (C4-H) facilitates robust binding interactions [3]. These attributes, combined with reduced lipophilicity compared to carbocyclic analogs, make pyridazinones valuable scaffolds for optimizing pharmacokinetic properties while maintaining target engagement. The scaffold's versatility is evidenced by its presence in compounds spanning diverse therapeutic areas, including cardiovascular agents, central nervous system modulators, and anticancer drugs [6] [3]. The structural plasticity of the pyridazinone ring allows for strategic substitution at C-3, C-4, C-5, and C-6 positions, enabling fine-tuning of electronic, steric, and solubility parameters to meet specific drug design objectives [5].

Historical Context of Pyridazinone Derivatives in Drug Discovery

Pyridazinone derivatives have evolved from simple synthetic curiosities to clinically validated pharmacophores over seven decades of medicinal chemistry research. Early exploration focused on cardiovascular applications, exemplified by the phosphodiesterase 3 inhibitor levosimendan, which incorporates a phenylcarbonohydrazonoyl dicyanide moiety attached to a pyridazinone core. Though not approved in the United States, levosimendan has been used clinically outside the U.S. for acute decompensated heart failure, leveraging its dual mechanism of calcium sensitization and PDE3 inhibition [3]. The 1980s and 1990s witnessed expanded interest in pyridazinones for neurological targets, particularly monoamine oxidase inhibitors and histamine H₃ receptor modulators. Research into 5-pyridazin-3-one phenoxypiperidines yielded potent and selective histamine H₃ receptor inverse agonists, with detailed structure-activity relationship studies elucidating optimal pharmacophore configurations for receptor affinity and selectivity [1].

The 21st century has seen pyridazinones achieve prominence in oncology and endocrinology. Imidazo[1,2-b]pyridazine derivatives have emerged as particularly successful frameworks, with both ponatinib (a multi-targeted tyrosine kinase inhibitor for leukemia) and risdiplam (a survival of motor neuron 2-directed RNA splicing modifier for spinal muscular atrophy) receiving FDA approval in 2012 and 2020, respectively [3]. Simultaneously, non-fused pyridazinone derivatives have demonstrated therapeutic potential across multiple target classes. The discovery of MGL-3196 (resmetirom), featuring a 5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy core, represents a landmark achievement in thyromimetics. This compound exhibits 28-fold selectivity for thyroid hormone receptor β over α, enabling effective lipid-lowering activity in dyslipidemia without cardiotoxic effects mediated through THR-α [2]. Most recently, the aminopyridazine-containing compounds relugolix (GnRH antagonist for prostate cancer) and deucravacitinib (allosteric TYK2 inhibitor for psoriasis) have further validated the pyridazinone scaffold in clinical settings [3].

Table 1: Historical Milestones in Pyridazinone Drug Development

YearCompoundTherapeutic AreaSignificance
1972MinaprineAntidepressantEarly CNS agent (withdrawn in 1996 due to convulsions)
~1980sCardiovascular pyridazinonesHeart failurePDE3 inhibition mechanism
2000sPhenoxypiperidine derivativesNeurological disordersPotent and selective histamine H₃ inverse agonists
2012PonatinibOncology (CML, ALL)Multi-targeted tyrosine kinase inhibitor
2020RisdiplamSpinal muscular atrophySMN2 splicing modifier
2020RelugolixOncology (prostate cancer)GnRH receptor antagonist
2022DeucravacitinibImmunology (psoriasis)Allosteric TYK2 inhibitor
2023Resmetirom (MGL-3196)Endocrinology (NASH)THR-β selective agonist

The synthetic accessibility of pyridazinones has significantly contributed to their sustained investigation in medicinal chemistry. Key synthetic strategies include cyclocondensation of 1,4-dicarbonyl compounds with hydrazines, halogenation at C-6 followed by nucleophilic substitution, and functionalization through metal-catalyzed cross-coupling reactions. For example, 3,6-disubstituted pyridazines have been efficiently prepared from ethyl trifluoropyruvate through sequential condensation, oxidation, esterification, and amidation steps [6]. The development of robust synthetic routes has enabled systematic structure-activity relationship exploration, particularly regarding substituent effects at the C-3, C-5, and C-6 positions of the pyridazinone ring. These investigations have revealed that strategic substitution profoundly influences target selectivity, metabolic stability, and physicochemical properties [5] [6].

Significance of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one in Heterocyclic Chemistry

The specific molecular architecture of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one incorporates two strategically valuable substituents that synergistically enhance the drug-like properties of the pyridazinone scaffold. The cyclobutyl moiety at C-6 and the methyl group at C-5 create a steric and electronic profile distinct from previously explored pyridazinone derivatives, offering novel opportunities for molecular recognition and property optimization. The cyclobutyl group represents a underutilized carbocyclic substituent in medicinal chemistry that confers significant advantages over more conventional cycloalkyl groups. Its high ring strain energy (~110 kJ/mol) creates a distinct geometric profile with increased puckering angle compared to cyclopentyl or cyclohexyl systems. This strained configuration imposes specific conformational constraints on the adjacent pyridazinone ring, potentially favoring bioactive conformations that enhance target binding [6]. Additionally, the cyclobutyl group contributes to a favorable lipophilicity profile (calculated log P reduction of ~0.3-0.5 versus cyclohexyl analogs), which may improve aqueous solubility and metabolic stability while maintaining sufficient membrane permeability [6].

The 5-methyl substituent complements the cyclobutyl group through electronic modulation of the pyridazinone core. Methyl groups at C-5 exert a modest +I effect that subtly influences electron density distribution across the heterocyclic system. This electronic perturbation can enhance hydrogen bond acceptor capability at the carbonyl oxygen and N-2 positions, potentially strengthening key interactions with biological targets [3]. Furthermore, the methyl group provides a steric "bump" that may contribute to selective recognition by creating a steric clash with off-target binding sites. This combination of steric and electronic effects is particularly valuable in kinase inhibitor design, where selective targeting remains a significant challenge. The methyl group also offers a site for controlled metabolic oxidation, potentially directing phase I metabolism away from more critical regions of the molecule and mitigating the formation of reactive metabolites [6].

Table 2: Physicochemical and Structural Contributions of Substituents in 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one

Structural FeatureSteric ContributionElectronic ContributionBiological Implications
Pyridazinone corePlanar ring system with defined N-N vectorHigh dipole moment (4.22 D); Dual H-bond acceptorsEnables π-stacking; Facilitates polar interactions with targets
6-Cyclobutyl groupPuckered conformation (25-30° fold angle); Moderate steric bulkModerate electron donation; Increased fraction of sp³ carbonsEnhances 3D character; May improve selectivity through shape complementarity
5-Methyl groupMinimal steric hindrance; Conformational restriction of adjacent positionsWeak electron-donating effect (+I); Modulates ring electronicsBlocks undesired metabolism at C-5; Subtly enhances H-bond acceptance

Structure-activity relationship studies of related pyridazinone derivatives provide compelling evidence for the strategic advantage of this substitution pattern. In the development of CDK2 inhibitors, pyridazinones bearing methyltetrahydropyran substituents demonstrated remarkable antiproliferative activity against breast cancer cell lines (IC₅₀ = 0.43 ± 0.01 µM for T-47D and 0.99 ± 0.03 µM for MDA-MB-231), significantly outperforming analogs with smaller alkoxy substituents [6]. Similarly, D-amino acid oxidase inhibitors incorporating lipophilic bicyclic substituents at the C-6 position exhibited enhanced enzymatic inhibition and cellular activity [5]. These observations support the hypothesis that carefully optimized steric bulk at C-6, particularly with conformationally constrained alicyclic groups, creates favorable interactions within target binding pockets. The cyclobutyl group specifically occupies a middle ground in steric demand—larger than cyclopropyl yet smaller than cyclopentyl—that appears optimal for certain target classes.

The synthetic accessibility of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one derivatives further enhances their utility in drug discovery. Key synthetic approaches typically involve:

  • Construction of the pyridazinone ring through cyclocondensation of appropriately substituted hydrazines with 1,4-dicarbonyl precursors
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) for introduction of the cyclobutyl group at C-6
  • Directed ortho-metalation strategies for regioselective introduction of the C-5 methyl group
  • Late-stage functionalization of preformed pyridazinone cores through halogen dance reactions or C-H activation [5] [6]

These synthetic strategies enable efficient exploration of structure-activity relationships around both the cyclobutyl and methyl substituents. For instance, systematic variation of the cyclobutyl group through introduction of fluorine atoms or hydroxy substituents can fine-tune electronic properties and polarity without dramatically altering steric bulk. Similarly, replacement of the methyl group with trifluoromethyl or hydroxymethyl moieties offers opportunities to modulate electronic effects and metabolic stability [6].

The therapeutic potential of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one derivatives spans multiple target classes. Molecular docking studies suggest that these compounds can achieve productive binding interactions with kinases (particularly CDK2), where the cyclobutyl group occupies a hydrophobic pocket adjacent to the hinge region [6]. The pyridazinone carbonyl forms a critical hydrogen bond with the kinase backbone, while the C-5 methyl group makes van der Waals contacts with residues lining the ATP-binding site. Additionally, these compounds show promise as D-amino acid oxidase inhibitors, where the electron-deficient pyridazinone core may interact with flavin adenine dinucleotide cofactors [5]. The structural features of this scaffold—particularly the balanced lipophilicity imparted by the cyclobutyl group and the polarity of the dihydropyridazinone core—create favorable physicochemical properties (typically molecular weight <300, cLogP 1-3, TPSA 50-70 Ų) that align with modern drug design principles for central nervous system targets and beyond.

Table 3: Comparative Binding Affinities of Pyridazinone Derivatives Against Therapeutic Targets

Compound StructureCDK2 IC₅₀ (nM)DAAO IC₅₀ (nM)VEGFR-2 Inhibition (%)Reference
6-Cyclobutyl-5-methyl20-50*100-300*45-65* [6]
6-Phenyl-5-H150>100075 [6]
6-(4-Trifluoromethylphenyl)43.822092 [6]
6-(Pyridin-3-yl)15145068 [6]
6-Morpholino-5-trifluoromethyl55.618051 [6]
*Predicted values based on structural analogs

(Note: Specific data for 6-cyclobutyl-5-methyl derivative is predicted from structural analogs in the cited literature)

The continued exploration of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one derivatives represents a promising frontier in heterocyclic medicinal chemistry. Their unique combination of steric properties, electronic characteristics, and synthetic tractability positions this scaffold as a valuable template for addressing challenging therapeutic targets. Future research directions likely include further optimization through introduction of chiral centers on the cyclobutyl ring, exploration of spirocyclic variants, and development of prodrug strategies targeting the pyridazinone carbonyl. As demonstrated by the clinical success of structurally complex pyridazinones like resmetirom and ponatinib, this heterocyclic system continues to offer substantial untapped potential for innovative drug discovery.

Properties

CAS Number

1933672-03-7

Product Name

6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one

IUPAC Name

3-cyclobutyl-4-methyl-1H-pyridazin-6-one

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-6-5-8(12)10-11-9(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12)

InChI Key

ZUZRHMIKTXTZBP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NN=C1C2CCC2

Canonical SMILES

CC1=CC(=O)NN=C1C2CCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.